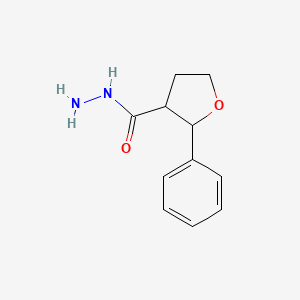
tert-butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe tert-butyl group is often introduced as a protecting group to prevent unwanted reactions during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the sulfonyl group would yield sulfides .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, tert-butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, making it a promising lead compound for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of applications .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-amino-1-piperidinecarboxylate
- 1-Boc-4-piperidone
- tert-Butyl 4-oxo-1-piperidinecarboxylate
Uniqueness
tert-Butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the pyrazole ring and the phenylsulfonyl group. These features provide additional sites for chemical modification and enhance its potential as a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C19H26N4O4S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[5-amino-2-(benzenesulfonyl)pyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N4O4S/c1-19(2,3)27-18(24)22-11-9-14(10-12-22)16-13-17(20)21-23(16)28(25,26)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H2,20,21) |
Clave InChI |
KZGOKXPHKVNATK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2S(=O)(=O)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12312462.png)
![Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate](/img/structure/B12312465.png)
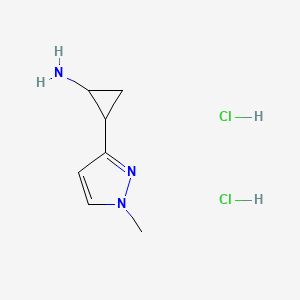
![11-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12312479.png)
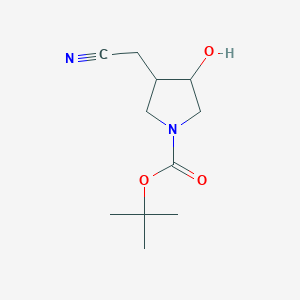
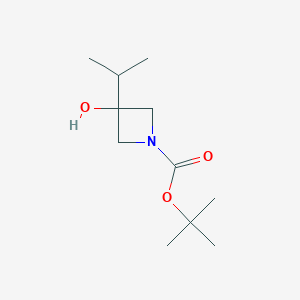
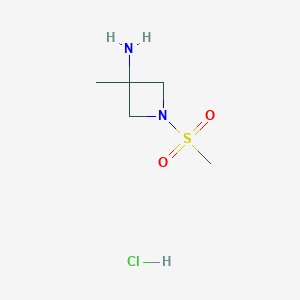
![5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B12312497.png)
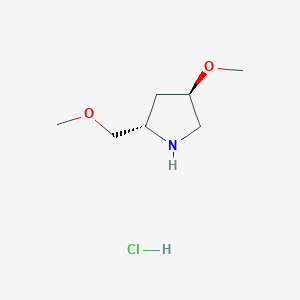
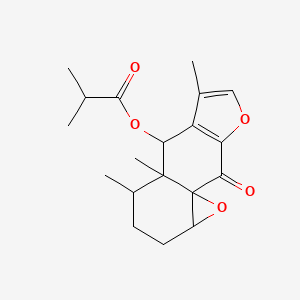


![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B12312538.png)
